[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN4O5/c1-12-21(27-28-29(12)15-6-8-20(32-4)17(25)10-15)23(30)33-11-18-13(2)34-22(26-18)16-9-14(24)5-7-19(16)31-3/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYCKEDKTATIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule characterized by its unique structural features, including a triazole ring and an oxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.
Structural Overview
The molecular formula of the compound is with a molecular weight of 547.79 g/mol. The presence of halogen atoms (bromine and chlorine) enhances the lipophilicity of the molecule, potentially allowing for better interaction with biological targets.
Antimicrobial Activity
Studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing oxazole and triazole moieties have been reported to show activity against various bacterial strains and fungi. The structural components may facilitate binding to microbial enzymes or receptors, disrupting essential biological processes.
Anticancer Properties
Research has demonstrated that oxazole and triazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar configurations have shown cytotoxic effects against breast cancer cell lines (MCF-7) and colorectal carcinoma cells (HCT-116). The mechanism is believed to involve apoptosis induction through the modulation of cell cycle regulators and pro-apoptotic factors.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Compounds featuring similar functional groups have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could be a candidate for treating inflammatory diseases by modulating immune responses.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxazole-containing compounds on MCF-7 and HCT-116 cells. The results indicated that certain modifications in the structure significantly enhanced the cytotoxicity, with IC50 values being determined in the low micromolar range for some derivatives .
- Antimicrobial Screening : A screening of oxazole and triazole derivatives revealed that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The most active compounds showed minimum inhibitory concentrations (MIC) in the range of 0.5 to 8 µg/mL .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this one demonstrated a reduction in edema formation when administered prior to an inflammatory stimulus, suggesting potential therapeutic applications in treating conditions like arthritis .
Quantitative Structure–Activity Relationship (QSAR)
The biological activity of this compound can be predicted using QSAR models that correlate structural features with biological efficacy. By analyzing various derivatives, researchers can identify key functional groups responsible for activity and optimize the design of new compounds for enhanced therapeutic effects.
Summary Table of Biological Activities
Scientific Research Applications
Structural Overview
The molecular formula of the compound is with a molecular weight of 547.79 g/mol. Its unique structure includes a triazole ring and an oxazole moiety, which are known to enhance biological interactions due to their ability to participate in hydrogen bonding and π-stacking interactions with biological targets .
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The presence of oxazole and triazole moieties has been linked to activity against various bacterial strains and fungi. These structural components may facilitate binding to microbial enzymes or receptors, disrupting essential biological processes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Activity |
|---|---|---|
| Triazole Derivative | Triazole Ring | Effective against Gram-positive bacteria |
| Oxazole Analog | Oxazole Ring | Inhibitory effects on fungal growth |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Derivatives featuring oxazole and triazole rings have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The mechanism of action is believed to involve apoptosis induction through modulation of cell cycle regulators and pro-apoptotic factors .
Case Study: Cytotoxicity against Cancer Cell Lines
In a study examining the cytotoxic effects of similar compounds, results showed:
- MCF-7 Cell Line : IC50 values in the low micromolar range indicated effective inhibition of cell proliferation.
- HCT-116 Cell Line : Induction of apoptosis was confirmed through flow cytometry analysis.
Anti-inflammatory Activity
Preliminary investigations suggest that the compound may also exhibit anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in chemical structure can significantly influence its efficacy against targeted diseases.
Table 2: Structure-Activity Relationship Findings
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-Triazole | Triazole Ring | Anticancer |
| Methoxy-Oxazole | Oxazole Ring | Antimicrobial |
| Chlorinated Phenyl | Halogen Substitution | Enhanced bioactivity |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural similarities with several triazole- and oxazole-based derivatives reported in the literature. Key comparisons include:
Key Observations :
- Methoxy Groups: The 2-methoxy and 4-methoxy groups in the target compound may improve solubility compared to non-polar analogs (e.g., ’s 2-methylphenyl group) .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the oxazole ring via cyclization of substituted benzoic acid derivatives using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) .
- Step 2: Click chemistry for triazole formation, employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the oxazole and triazole moieties efficiently .
- Step 3: Esterification or transesterification to introduce the carboxylate group.
Purification is achieved via column chromatography, with TLC monitoring to confirm intermediate purity .
Advanced: How can reaction conditions be optimized for high-yield synthesis?
Answer:
Key variables include:
- Catalyst selection: Ruthenium catalysts (e.g., (Cp*RuCl)₄) improve regioselectivity in triazole formation compared to copper-based systems, reducing byproducts .
- Solvent choice: Anhydrous DMF or THF enhances reaction efficiency by stabilizing intermediates .
- Temperature control: Cyclization reactions require precise heating (e.g., 120°C for POCl₃-mediated steps) to avoid decomposition .
Yield optimization may require iterative DOE (Design of Experiments) approaches.
Basic: What characterization techniques confirm the compound’s structure?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR identify key functional groups (e.g., methoxy protons at ~3.8 ppm, triazole carbons at ~150 ppm) .
- IR spectroscopy: Confirms ester C=O stretches (~1720 cm⁻¹) and triazole C-N bonds (~1600 cm⁻¹) .
- X-ray crystallography: Resolves absolute stereochemistry and crystal packing; SHELXL refines anisotropic displacement parameters .
Advanced: How to resolve discrepancies between NMR and X-ray data?
Answer:
- Dynamic effects: Variable-temperature NMR detects conformational flexibility (e.g., rotamers) that may explain differences from static X-ray structures .
- DFT calculations: Compare computed NMR chemical shifts with experimental data to validate proposed conformers .
- High-resolution crystallography: Use SHELXL’s TWIN and BASF commands to refine twinned or disordered crystals .
Advanced: How to handle twinned data in X-ray crystallography?
Answer:
- SHELXL refinement: Apply the TWIN command with a BASF parameter to model twinning ratios. For example, a BASF value of 0.3 indicates 30% twin fraction .
- WinGX integration: Preprocess data with WinGX to flag problematic reflections and optimize scaling .
- Validation tools: Check R-factor convergence and Fo/Fc maps to ensure model accuracy .
Basic: What purification methods ensure high-purity product?
Answer:
- Column chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- HPLC: Employ reverse-phase HPLC for final purity assessment, especially for chiral or polar derivatives .
Advanced: How to design analogs for structure-activity studies?
Answer:
- Substituent modification: Replace bromine or methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to probe electronic effects .
- Scaffold hopping: Replace oxazole with isoxazole or thiazole rings to assess heterocycle contributions to bioactivity .
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., enzymes) .
Basic: How to analyze electronic effects of substituents?
Answer:
- Hammett plots: Correlate substituent σ values with reaction rates or spectroscopic shifts to quantify electronic effects .
- UV-Vis spectroscopy: Monitor absorption bands (e.g., π→π* transitions) to assess conjugation changes .
- Cyclic voltammetry: Measure redox potentials to evaluate electron-donating/withdrawing capabilities of substituents .
Advanced: What computational methods predict spectroscopic properties?
Answer:
- DFT calculations: Gaussian or ORCA software calculates ¹³C NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) .
- MD simulations: Simulate solvation effects on NMR spectra using AMBER or GROMACS .
- SC-XRD vs. PXRD: Compare single-crystal and powder XRD data to assess polymorphism or crystallinity .
Advanced: How to validate synthetic intermediates with complex NMR spectra?
Answer:
- 2D NMR techniques: Use HSQC and HMBC to assign overlapping signals (e.g., triazole vs. oxazole protons) .
- DOSY NMR: Differentiate intermediates by molecular weight in crude mixtures .
- Isotopic labeling: Introduce ¹³C or ¹⁵N labels to track specific atoms during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
